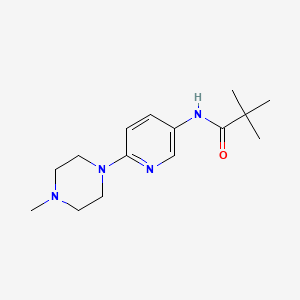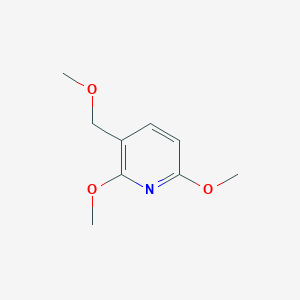
2-hydroxy-4-methoxy-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-4-methoxy-4-oxobutanoic acid, also known as methyl 3-hydroxybutanoate, is an organic compound with the molecular formula C5H8O4. It is an ester derived from 3-hydroxybutanedioic acid and methanol. This compound is of significant interest in various fields of chemistry and industry due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxybutanedioic acid methyl ester typically involves the esterification of 3-hydroxybutanedioic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-Hydroxybutanedioic acid+MethanolH2SO43-Hydroxybutanedioic acid methyl ester+Water
Industrial Production Methods: In an industrial setting, the production of 3-hydroxybutanedioic acid methyl ester may involve continuous esterification processes using fixed-bed reactors. The use of ion-exchange resins as catalysts can enhance the efficiency and yield of the esterification process .
化学反応の分析
Types of Reactions: 2-hydroxy-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters or other substituted derivatives.
科学的研究の応用
2-hydroxy-4-methoxy-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a pro-drug to enhance the bioavailability of active pharmaceutical ingredients.
Industry: It is used in the production of biodegradable polymers and as a flavoring agent in the food industry .
作用機序
The mechanism of action of 3-hydroxybutanedioic acid methyl ester involves its conversion into active metabolites within biological systems. These metabolites can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include ester hydrolysis, oxidation, and reduction reactions .
類似化合物との比較
Methyl acetoacetate: Another ester with similar reactivity but different applications.
Ethyl 3-hydroxybutanoate: An ester with a similar structure but different alkyl group.
Methyl 3-hydroxypropanoate: A shorter-chain ester with different properties.
Uniqueness: 2-hydroxy-4-methoxy-4-oxobutanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C5H8O5 |
|---|---|
分子量 |
148.11 g/mol |
IUPAC名 |
2-hydroxy-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9) |
InChIキー |
ZJDXMXMEZZVUKO-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(C(=O)O)O |
正規SMILES |
COC(=O)CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![8-Methoxy-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1643443.png)


![3-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1643477.png)

